4-Cycloocten-1-yl butyrate
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Overview
Description
4-Cycloocten-1-yl butyrate is an organic compound with the molecular formula C12H20O2. It is also known as butyric acid 4-cycloocten-1-yl ester. This compound is characterized by a cyclooctene ring attached to a butyrate ester group. It is used in various chemical and industrial applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cycloocten-1-yl butyrate typically involves the esterification of 4-cycloocten-1-ol with butyric acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of flow chemistry also enables the efficient scaling up of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cycloocten-1-yl butyrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclooctenone or butyric acid derivatives.
Reduction: Formation of 4-cycloocten-1-ol.
Substitution: Formation of various ester or amide derivatives.
Scientific Research Applications
4-Cycloocten-1-yl butyrate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cycloocten-1-yl butyrate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release butyric acid, which has various biological effects. Butyric acid is known to modulate gene expression, inhibit histone deacetylases, and influence cellular metabolism. These actions contribute to its anti-inflammatory, anti-cancer, and metabolic regulatory properties .
Comparison with Similar Compounds
Similar Compounds
4-Cycloocten-1-yl acetate: Similar structure but with an acetate ester group.
4-Cycloocten-1-yl propionate: Similar structure but with a propionate ester group.
Cyclooctene: Lacks the ester group but shares the cyclooctene ring structure.
Uniqueness
4-Cycloocten-1-yl butyrate is unique due to its specific ester group, which imparts distinct chemical and biological properties. The butyrate ester group is known for its role in modulating metabolic pathways and gene expression, making this compound particularly valuable in research and industrial applications .
Properties
CAS No. |
94139-01-2 |
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Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl] butanoate |
InChI |
InChI=1S/C12H20O2/c1-2-8-12(13)14-11-9-6-4-3-5-7-10-11/h3-4,11H,2,5-10H2,1H3/b4-3- |
InChI Key |
XUEDLQFTUOWOOY-ARJAWSKDSA-N |
Isomeric SMILES |
CCCC(=O)OC1CCC/C=C\CC1 |
Canonical SMILES |
CCCC(=O)OC1CCCC=CCC1 |
Origin of Product |
United States |
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